

gorgosterol molecular formula and IUPAC nomenclature

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Compound of Interest

Compound Name: *Gorgosterol*

Cat. No.: *B1215954*

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Gorgosterol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gorgosterol, a unique C30 marine sterol characterized by a distinctive cyclopropane ring in its side chain, has emerged as a molecule of significant interest in chemical and pharmacological research. Isolated primarily from gorgonian corals and their symbiotic zooxanthellae, this intricate natural product exhibits a range of biological activities, including anti-inflammatory, anticancer, and farnesoid X receptor (FXR) antagonistic effects. This technical guide provides a detailed overview of **gorgosterol**, encompassing its chemical properties, experimental protocols for its isolation, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Chemical and Physical Properties

Gorgosterol possesses a complex molecular structure that has been elucidated through extensive spectroscopic analysis. Its fundamental properties are summarized in the table below, providing a quantitative basis for its handling and characterization in a laboratory setting.

Property	Value	Reference
Molecular Formula	C30H50O	[1]
IUPAC Nomenclature	(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(1S)-1-[(1R,2R)-2-methyl-2-[(2R)-3-methylbutan-2-yl]cyclopropyl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol	[1]
Common Name	(3 β)-gorgost-5-en-3-ol	[1]
Molecular Weight	426.72 g/mol	[1]
Density	1.0 \pm 0.1 g/cm ³	
Boiling Point	506.1 \pm 19.0 °C at 760 mmHg	
Flash Point	222.1 \pm 13.7 °C	

Experimental Protocols

Isolation of Gorgosterol from Gorgonian Corals

The following protocol provides a general framework for the isolation and purification of **gorgosterol** from gorgonian species, such as those from the genus *Plexaura* or *Pseudoplexaura*. It should be noted that yields and specific chromatographic conditions may vary depending on the species and the purity of the starting material.

2.1.1. Extraction

- **Sample Preparation:** Collect fresh gorgonian coral samples and freeze-dry them to remove water content. Grind the dried coral into a fine powder to increase the surface area for solvent extraction.
- **Solvent Extraction:** Macerate the powdered coral with a 1:1 (v/v) mixture of n-hexane and ethanol for 72 hours at room temperature. This process should be repeated multiple times to

ensure exhaustive extraction of the lipophilic compounds, including sterols.

- **Concentration:** Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 55°C. This will yield a crude extract containing a mixture of lipids, pigments, and other secondary metabolites.

2.1.2. Purification

- **Column Chromatography:** Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Collect fractions and monitor their composition using thin-layer chromatography (TLC).
- **High-Performance Liquid Chromatography (HPLC):** Pool the fractions containing **gorgosterol**, as identified by TLC comparison with a standard, and subject them to further purification by reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water. The elution can be performed isocratically or with a gradient to achieve optimal separation. Detection is typically carried out using a UV detector at a wavelength around 205-210 nm.
- **Crystallization:** Concentrate the purified **gorgosterol**-containing fractions and crystallize the compound from a suitable solvent system, such as methanol/water, to obtain pure **gorgosterol** crystals.

Total Synthesis of Gorgosterol

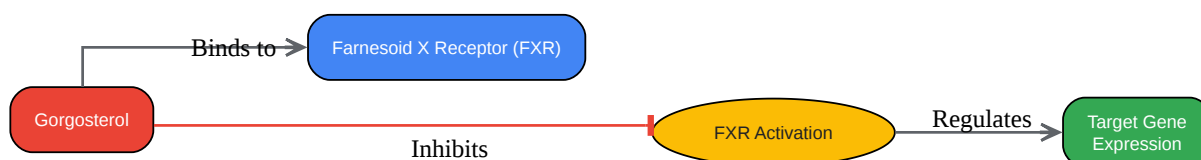
The total synthesis of **gorgosterol** is a complex undertaking that has been achieved through multi-step synthetic routes. While a detailed, step-by-step protocol is beyond the scope of this guide, the general strategy involves the stereoselective construction of the steroidal nucleus and the subsequent elaboration of the unique cyclopropane-containing side chain. Key reactions often employed include the orthoester Claisen rearrangement and intramolecular alkylative cyclopropanation to form the characteristic three-membered ring.

Signaling Pathways and Biological Activities

Gorgosterol and other related phytosterols have been shown to modulate various signaling pathways, leading to a range of biological effects.

Farnesoid X Receptor (FXR) Antagonism

Gorgosterol has been identified as an antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[2] By antagonizing FXR, **gorgosterol** can influence the expression of genes involved in these metabolic pathways.

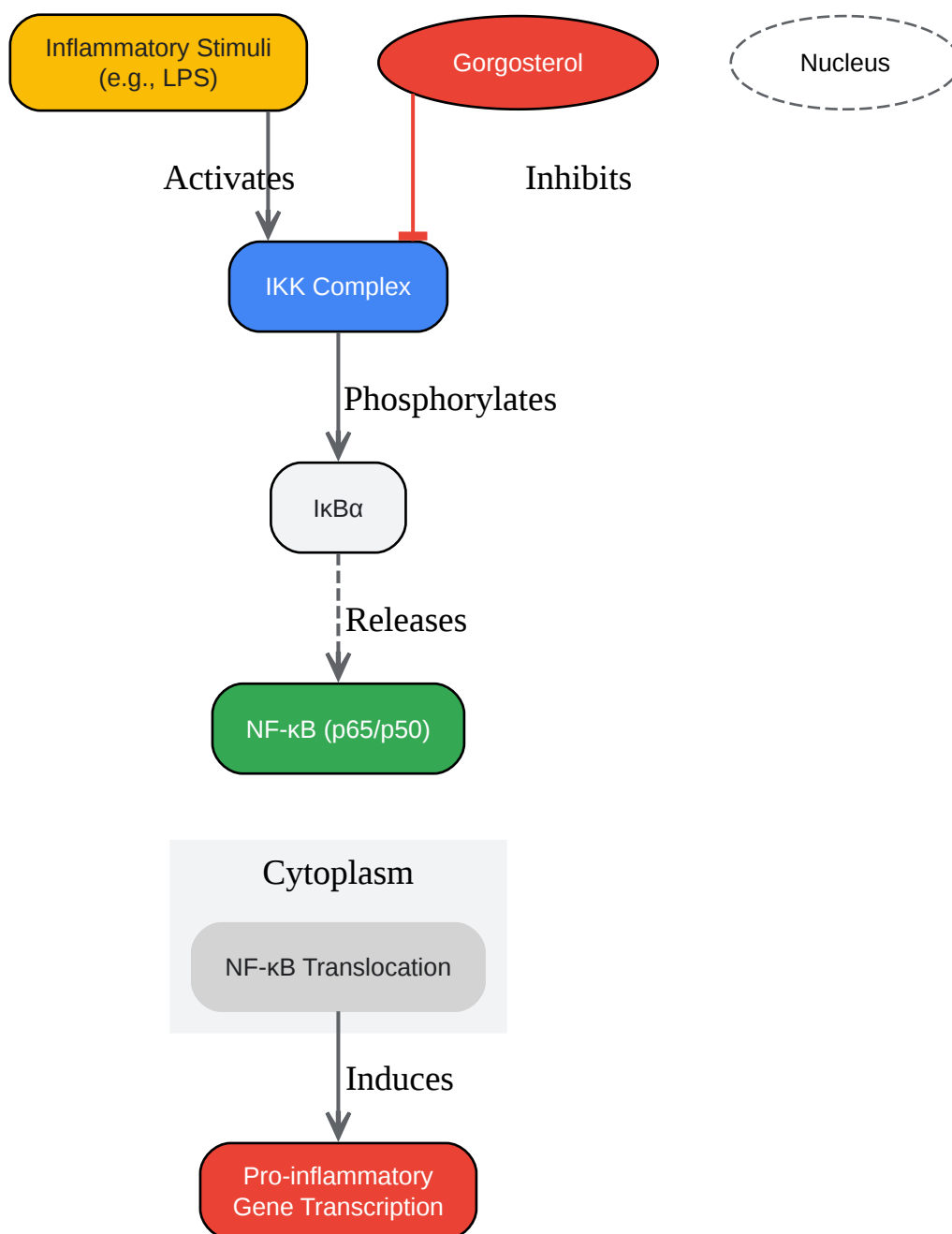


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Gorgosterol as an FXR Antagonist.

Anti-inflammatory Activity via NF-κB Pathway

While specific studies on **gorgosterol** are limited, other phytosterols have demonstrated anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines.



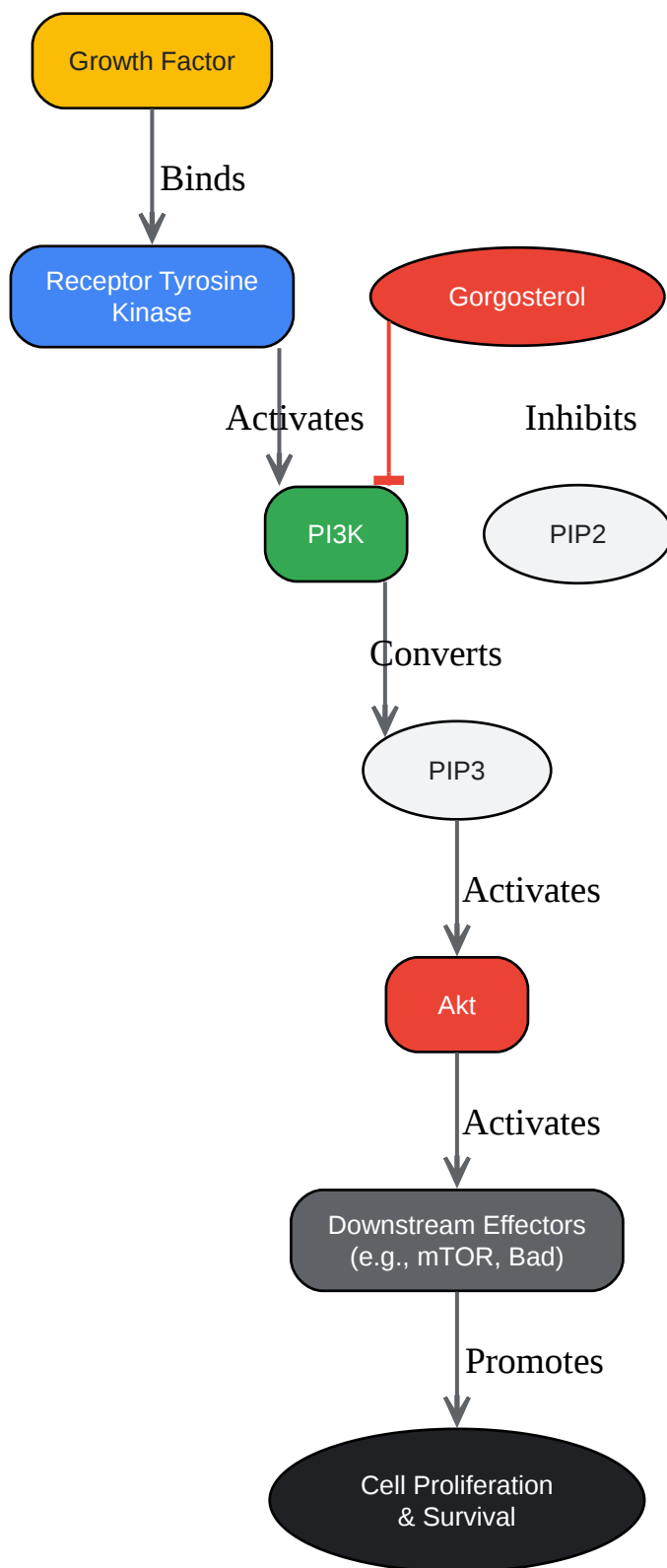
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Putative Anti-inflammatory Mechanism of **Gorgosterol**.

Anticancer Activity via PI3K/Akt Pathway

Phytosterols have also been investigated for their anticancer properties, which may be mediated through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling

pathway.[4] This pathway is frequently hyperactivated in cancer and plays a key role in cell proliferation, survival, and growth.

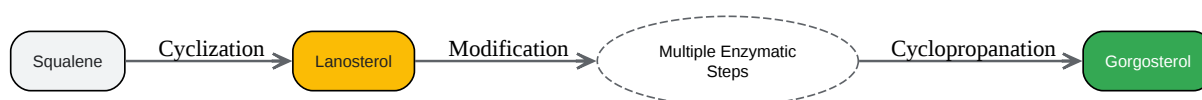


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Potential Anticancer Mechanism of **Gorgosterol**.

Biosynthesis of Gorgosterol

The biosynthesis of **gorgosterol** is believed to proceed from lanosterol, a common precursor for sterols in many organisms.[1] The pathway involves a series of enzymatic modifications to the lanosterol backbone and side chain, culminating in the formation of the characteristic cyclopropane ring. While the complete enzymatic cascade has not been fully elucidated, it represents an area of active research.



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